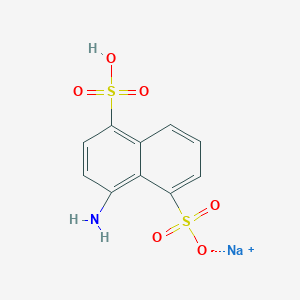

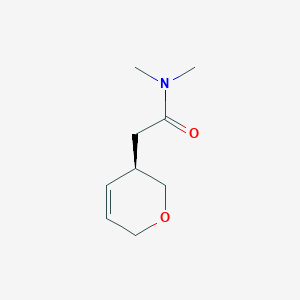

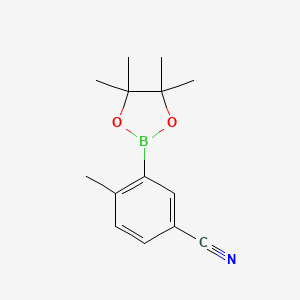

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Overview

Description

The compound "4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile" is a chemical of interest in the field of medicinal chemistry and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds involves several key steps, including protection, nucleophilic substitution, and cyclization reactions. For instance, the synthesis of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as farnesyltransferase inhibitors involves structure-based design and confirms the importance of the cyano and aryl groups in biological activity . Similarly, the synthesis of tetrahydrobenzo[b][1,4]diazepin-2-ones and diazepin-2-ylamines from Baylis-Hillman adducts indicates the versatility of nucleophilic substitution and cyclization in creating complex aromatic compounds . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds, such as tetrazolyl benzonitriles, has been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry . The orientation of substituent groups and the planarity of aromatic systems are crucial for the biological activity and physical properties of these compounds. The crystal packing and intermolecular interactions, such as van der Waals forces, also play a significant role in the solid-state structure of these molecules .

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is influenced by the presence of substituents on the aromatic ring. For example, the introduction of a tetrazole group can significantly alter the chemical behavior of the molecule . The presence of a dioxaborolan-2-yl group, as in the compound of interest, would likely affect its reactivity in palladium-catalyzed cross-coupling reactions, which are commonly used in the synthesis of arylboronates .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are determined by their molecular structure. Substituents can affect the compound's solubility, boiling point, melting point, and stability. The electronic properties, such as the electron-withdrawing effect of the cyano group, can influence the reactivity and interaction with biological targets . The steric effects of substituents, such as the tetramethyl groups in the dioxaborolan-2-yl moiety, can also impact the compound's properties and its suitability for further chemical transformations .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Characterization : This compound and its derivatives have been synthesized and characterized using various spectroscopic methods, including FT-IR, NMR, and MS, as well as single-crystal X-ray diffraction. The molecular structures have been further analyzed using density functional theory (DFT), confirming the accuracy of the experimental structures (Wu, Chen, Chen, & Zhou, 2021).

Crystal Structure and DFT Studies : Another study focused on the synthesis, crystal structure, and DFT analysis of related compounds. This research provides insights into the conformational analysis, molecular electrostatic potential, and frontier molecular orbitals, enhancing understanding of the compound's physicochemical properties (Huang et al., 2021).

Chemical Reactions and Properties

Pd-Catalyzed Borylation : Research on the Pd-catalyzed borylation of arylbromides using this compound has been conducted. This method is particularly effective for arylbromides with sulfonyl groups, offering a new pathway for synthesizing related arenes (Takagi & Yamakawa, 2013).

Fluorescence Probes for Hydrogen Peroxide Detection : A study synthesized boronate ester fluorescence probes using derivatives of this compound for detecting hydrogen peroxide (H2O2). This research has implications for sensing applications, particularly in detecting oxidative stress (Lampard et al., 2018).

Applications in Detection and Imaging

Hydrogen Peroxide Vapor Detection : Derivatives of this compound have been used to develop organic thin-film fluorescence probes for detecting hydrogen peroxide vapor. This application is significant in explosive detection and could lead to advancements in safety and security technologies (Fu et al., 2016).

Benzoyl Peroxide Detection in Real Samples and Zebrafish Imaging : A novel near-infrared fluorescence off-on probe based on derivatives of this compound has been developed for detecting benzoyl peroxide in various samples and for fluorescence imaging in living cells and zebrafish. This highlights its potential in biomedical imaging and chemical detection (Tian et al., 2017).

Mechanism of Action

Target of Action

Similar compounds are known to be used in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets in the context of cross-coupling reactions . It is likely to interact with its targets via a borylation mechanism, which involves the addition of a boron atom to an organic substrate .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction . This reaction is a powerful tool for the formation of carbon-carbon bonds, a key process in organic synthesis .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various applications in medicinal chemistry and materials science .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base .

properties

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-10-6-7-11(9-16)8-12(10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEPDTKCKFRFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678610 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

CAS RN |

863868-32-0 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-cyanophenyl boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,6R)-3-[(4-hydroxyphenyl)methyl]-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione](/img/structure/B3030005.png)

![Ethyl 4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3030007.png)